molecular formula C20H30N2O B6057588 N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide

N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide

Cat. No. B6057588
M. Wt: 314.5 g/mol
InChI Key: NDAOIIFFMWSSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. In

Mechanism of Action

CPP acts as a competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This leads to a reduction in the excitability of the neuron and a decrease in synaptic plasticity. The N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor is involved in the formation and maintenance of long-term potentiation (LTP), which is a key mechanism underlying learning and memory. By blocking the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP can disrupt the formation of LTP and impair learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. CPP has also been shown to have anti-inflammatory and analgesic effects, possibly through its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor and other ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is its high potency and selectivity for the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor. This makes it a useful tool for studying the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. However, one limitation of CPP is its relatively short half-life, which may limit its usefulness in certain experimental settings. Additionally, CPP is a synthetic compound and may not accurately reflect the effects of endogenous N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of new and more potent N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists that can be used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. Additionally, there is interest in studying the effects of CPP and other N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists on other ion channels and signaling pathways. Finally, there is ongoing research on the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CPP involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with cycloheptylamine and piperidine to form CPP. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of pure product.

Scientific Research Applications

CPP has been used extensively in scientific research to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. It has been shown to be a useful tool for investigating the mechanisms underlying synaptic plasticity, learning and memory, and pain perception. CPP has also been used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16-9-6-7-13-19(16)20(23)21-17-10-8-14-22(15-17)18-11-4-2-3-5-12-18/h6-7,9,13,17-18H,2-5,8,10-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOIIFFMWSSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.